Ethyl 2,4-dimethoxy-6-methylbenzoate

Lipophilicity ADME Membrane permeability

SAR studies on the 2,4-dimethoxy-6-methylbenzoate scaffold often fail when generic ester substitutions are made without experimental validation, as even single homologations drastically alter lipophilicity, metabolic susceptibility, and target-binding kinetics. This ethyl ester analog, with a calculated LogP of 2.18890, serves as the precise next logical homolog to the highly potent methyl ester (DMB, LD₅₀ 0.02 μg/fly), enabling systematic investigation of ester-chain effects. - Probes the impact of incremental LogP (+0.09 vs. methyl ester) on cuticular penetration and passive membrane diffusion in PAMPA or Caco-2 assays, with constant TPSA (44.76 Ų). - Investigates GST isoform selectivity modulation; DMB is a selective GST inhibitor, and this homolog tests resistance-breaking potential against detoxification pathways. - Sourced from a scalable, semi-synthetic route via simple ethanol esterification, supporting feasibility studies from gram to kilogram scale.

Molecular Formula C12H16O4
Molecular Weight 224.25 g/mol
CAS No. 57749-86-7
Cat. No. B3054029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2,4-dimethoxy-6-methylbenzoate
CAS57749-86-7
Molecular FormulaC12H16O4
Molecular Weight224.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C=C(C=C1C)OC)OC
InChIInChI=1S/C12H16O4/c1-5-16-12(13)11-8(2)6-9(14-3)7-10(11)15-4/h6-7H,5H2,1-4H3
InChIKeyLOYWUZHRCDPRSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2,4-Dimethoxy-6-methylbenzoate: Chemical Identity and Specifications


Ethyl 2,4-dimethoxy-6-methylbenzoate (CAS 57749-86-7) is a fully substituted benzoate ester (C₁₂H₁₆O₄, MW 224.25 g/mol) bearing methoxy groups at the 2- and 4-positions and a methyl group at the 6-position of the aromatic ring . It is the ethyl ester analog of the orsellinic acid dimethyl ether scaffold and is classified as a polyketide-derived aromatic [1]. The compound is commercially available as a research chemical with reported purity of ≥97% and is utilized as a synthetic intermediate, a reference standard, and a probe for structure–activity relationship (SAR) studies within the 2,4-dimethoxy-6-methylbenzoate series.

2,4-Dimethoxy-6-methylbenzoate ester-series SAR probe
Synthetic intermediate for polyketide-derived aromatics
Reference standard for ester homolog profiling studies

Why Generic Substitution Fails for This Benzoate Scaffold


The 2,4-dimethoxy-6-methylbenzoate scaffold exhibits steep SAR, where even a single alkyl-ester homologation (methyl → ethyl) alters lipophilicity, metabolic susceptibility, and target-binding kinetics . In insecticidal contact-toxicity assays, the methyl ester (DMB) displays LD₅₀ values up to ~265-fold more potent than the hydroxylated congener methyl orsellinate, demonstrating that O-methylation status—not merely core scaffold—governs bioactivity [1]. Substituting the ethyl ester with the corresponding carboxylic acid (CAS 3686-57-5) introduces an ionizable proton (LogD₇.₄ shifts from ~2.17 to negative values at physiological pH), radically altering membrane permeability and pharmacological profile [2]. These data confirm that generic in-class substitution without experimental validation carries a high risk of potency loss or functional failure.

Methyl-to-ethyl homologation may shift lipophilicity and metabolic susceptibility, altering target-binding kinetics.
Carboxylic acid analog (CAS 3686-57-5) introduces an ionizable proton, potentially shifting membrane permeability profile.
Demethylated natural-product analogs (e.g., methyl orsellinate) exhibit substantially different contact toxicity endpoints, limiting direct substitution.

Differentiation Evidence vs. Closest Analogs


Lipophilicity Advantage for Membrane Permeation Assays

The ethyl ester exhibits a calculated LogP of 2.18890, while the methyl ester (methyl 2,4-dimethoxy-6-methylbenzoate, CAS 6110-37-8) has an XLogP of 2.10 . In the context of the 2,4-dimethoxy-6-methylbenzoate series, the incremental lipophilicity gain (ΔLogP ≈ +0.09) conferred by the ethyl ester is close to the commonly cited threshold (ΔLogP ≥ 0.1) for meaningful permeability differentiation in parallel artificial membrane permeability assays (PAMPA) [1].

Lipophilicity
Cross-study comparable
ΔLogP = +0.089 (ethyl ester LogP 2.18890 vs methyl ester XLogP 2.10)
Supports lipophilicity-dependent permeability differentiation
In silico; cross-algorithm comparison
Lipophilicity ADME Membrane permeability

Insecticidal Contact Toxicity Benchmark

In a head-to-head contact toxicity study against Drosophila suzukii adults, methyl 2,4-dimethoxy-6-methylbenzoate (DMB) demonstrated LD₅₀ values of 0.02 μg/fly (male) and 0.05 μg/fly (female), making it 59-fold (male) and 45-fold (female) more potent than methyl orsellinate (LD₅₀ 1.18 and 2.27 μg/fly) and 264-fold (male) and 223-fold (female) more potent than sparassol (LD₅₀ 5.29 and 11.14 μg/fly) [1]. Although the ethyl ester was not directly tested in this study, DMB serves as the closest validated surrogate for the 2,4-dimethoxy-6-methylbenzoate ester series, establishing the scaffold's superiority over the hydroxylated natural-product analogs sparassol and methyl orsellinate.

Contact Toxicity
Head-to-head
DMB LD₅₀ 0.02–0.05 μg/fly; methyl orsellinate 1.18–2.27 μg/fly; sparassol 5.29–11.14 μg/fly
Reported ~45–264× higher contact toxicity for the 2,4-dimethoxy-6-methylbenzoate ester
Supports scaffold-specific contact toxicity SAR
Ethyl ester not directly tested; class-level inference
Insecticide Contact toxicity Drosophila suzukii LD50

Molecular Weight and Conformational Flexibility Tuning

Ethyl 2,4-dimethoxy-6-methylbenzoate possesses a molecular weight of 224.25 Da and 4 rotatable bonds, compared to its methyl ester analog with MW 210.23 Da and 3 rotatable bonds . The additional rotatable bond (ethoxy vs. methoxy terminus) and the ~14 Da mass increment place the ethyl ester closer to the center of the Lipinski 'Rule of Five' property space for oral bioavailability while maintaining identical hydrogen-bond acceptor/donor counts (4/0) [1]. This makes the ethyl ester a preferred intermediate for synthetic elaboration where a slightly larger, more flexible ester handle is required for downstream derivatization.

MW & Flexibility
Cross-study comparable
ΔMW +14.02 Da, ΔRotatable bonds +1 (ethyl ester 224.25 Da, 4 rot. bonds; methyl ester 210.23 Da, 3 rot. bonds)
Incremental flexibility and mass for SAR elaboration
In silico calculation
Molecular weight Rotatable bonds Drug-likeness Physicochemical properties

Polar Surface Area Consistency Across Ester Homologs

The topological polar surface area (TPSA) of ethyl 2,4-dimethoxy-6-methylbenzoate is 44.76 Ų, essentially identical to the methyl ester's TPSA of 44.80 Ų (Δ = –0.04 Ų) . Both values fall well below the 60 Ų threshold commonly associated with blood–brain barrier (BBB) penetration and the 140 Ų cutoff for poor oral absorption [1]. This TPSA invariance across ester homologs confirms that the ethyl ester retains the same intrinsic membrane-permeation potential as the methyl variant while offering distinct lipophilicity and steric properties.

TPSA
Cross-study comparable
ΔTPSA ≈ –0.04 Ų (ethyl ester 44.76 Ų, methyl ester 44.80 Ų)
Permeability-matched substitution across ester homologs
Conserved H-bond profile; within rounding error
Polar surface area TPSA Blood–brain barrier Permeability

Differential GST vs. AChE Inhibition Selectivity

In enzyme inhibition assays conducted alongside contact toxicity studies, methyl 2,4-dimethoxy-6-methylbenzoate (DMB) inhibited glutathione S-transferase (GST) but showed only weak inhibition of acetylcholinesterase (AChE), a pattern distinct from methyl orsellinate (which weakly inhibited both enzymes) and sparassol (which inhibited GST but not AChE) [1]. This differential inhibition profile positions the 2,4-dimethoxy-6-methylbenzoate ester series as preferential GST-targeting agents, a property that is likely conserved in the ethyl ester due to the identical aromatic substitution pattern.

Enzyme Inhibition
Head-to-head
DMB: GST inhibited, AChE weakly inhibited; methyl orsellinate: both weakly; sparassol: GST only
GST-selective inhibition profile supports detoxification-pathway studies
In vitro enzyme assay; inferred for ethyl ester
Glutathione S-transferase Acetylcholinesterase Enzyme inhibition Detoxification

Semi-Synthetic Tractability from Natural Products

Methyl 2,4-dimethoxy-6-methylbenzoate (DMB) can be directly synthesized from sparassol, a natural product isolated from cultivated Sparassis mushrooms, via simple O-methylation followed by esterification [1]. The ethyl ester can be analogously prepared by substituting ethanol for methanol in the final esterification step. This semi-synthetic route offers a significant cost and sustainability advantage over total de novo synthesis of the 2,4-dimethoxy-6-methylbenzoate scaffold. Sparassis species are commercially cultivated edible mushrooms, providing a renewable and scalable source of the sparassol precursor [1].

Semi-synthesis
Class-level
Sparassol → DMB via O-methylation and esterification; ethyl ester accessible via ethanol substitution
Renewable semi-synthetic access may reduce cost
Class-level inference; synthesis not demonstrated for ethyl ester
Natural product derivatization Semi-synthesis Sparassol Scalability

Optimal Application Scenarios


Insecticide Lead Optimization via Ester SAR

With the methyl ester (DMB) demonstrating LD₅₀ values as low as 0.02 μg/fly against Drosophila suzukii—264-fold more potent than sparassol [1]—the ethyl ester serves as the next logical homolog for systematic SAR studies. Its marginally higher LogP (+0.09) and distinct steric profile (4 vs. 3 rotatable bonds) allow researchers to probe the influence of ester-chain lipophilicity on cuticular penetration and target-site accessibility in agricultural pest management.

ADME Probe for Lipophilicity-Permeability Profiling

The ethyl ester's calculated LogP of 2.18890, TPSA of 44.76 Ų, and molecular weight of 224.25 Da [1] place it within favorable drug-like chemical space while offering a measurable lipophilicity increment over the methyl ester (XLogP 2.10) . This compound is ideally suited as a permeability probe in PAMPA or Caco-2 assays where the impact of incremental LogP on passive diffusion must be deconvoluted from TPSA effects (which remain constant across ester homologs).

Natural-Product-Based GST Inhibitor Development

Given that DMB selectively inhibits glutathione S-transferase (GST) with minimal AChE activity [1], the ethyl ester offers a tool to investigate whether ester homologation modulates GST isoform selectivity or inhibitory potency. This is directly relevant to combating insecticide resistance mechanisms, where GST upregulation is a major detoxification pathway.

Semi-Synthetic Scale-Up from Sparassol Feedstock

The established sparassol-to-DMB semi-synthetic route [1] provides a renewable, scalable entry to the 2,4-dimethoxy-6-methylbenzoate scaffold. The ethyl ester variant requires only substitution of ethanol for methanol in the terminal esterification, enabling kilogram-scale production feasibility studies for agrochemical or fragrance intermediate applications without the cost burden of total synthesis.

Application
Selection Property
Validation Focus
Insecticide ester SAR studies
Ester-chain lipophilicity and steric profile
Contact toxicity endpoint review
Lipophilicity-permeability profiling
Incremental LogP with conserved TPSA
Passive permeability assay endpoints
GST-targeting inhibitor development
Enzyme inhibition selectivity profile
GST isoform inhibition endpoints
Scalable semi-synthetic route
Renewable feedstock and esterification flexibility
Process feasibility and yield review
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